2-Amino-4-(2-thienyl)-5-thiazolecarboxylic acid ethyl ester
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Overview
Description
Ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound that features both a thiazole and a thiophene ring. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to produce an intermediate, which then undergoes cyclization with thioureas to form the desired thiazole derivative . Another method includes the condensation of ethyl acetoacetate with formamidine disulfide hydrobromide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties
Medicine: It is investigated for its potential use in developing new drugs for various diseases, including cancer and infectious diseases
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, including estrogen receptors and adenosine receptors . It can also inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like ethyl 2-amino-4-phenylthiophene-3-carboxylate share similar structural features and biological activities.
Thiazole Derivatives: Compounds like 2-aminothiazole-4-carboxylate exhibit similar chemical reactivity and biological properties.
The uniqueness of ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate lies in its combined thiazole and thiophene rings, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C10H10N2O2S2 |
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Molecular Weight |
254.3 g/mol |
IUPAC Name |
ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2S2/c1-2-14-9(13)8-7(12-10(11)16-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H2,11,12) |
InChI Key |
GYCJQOFUULMXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=CS2 |
Origin of Product |
United States |
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